3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with the molecular formula C8H10N4O.
Mechanism of Action
Target of Action
Similar triazolopyrazine derivatives have been reported to inhibit c-met and vegfr-2 kinases , and Poly (ADP-ribose) polymerase 1 (PARP1) . These targets play crucial roles in various cellular processes, including cell proliferation, survival, and angiogenesis.
Mode of Action
For instance, PARP1 inhibitors can selectively kill homologous recombination (HR) deficient cancer cells through a mechanism of synthetic lethality .
Biochemical Pathways
Inhibition of c-met and vegfr-2 kinases can affect multiple downstream signaling pathways, including the pi3k/akt and mapk pathways, which regulate cell growth, survival, and angiogenesis .
Result of Action
Similar compounds have shown promising results in inhibiting the growth of various cancer cell lines . For instance, some triazolopyrazine derivatives have exhibited excellent antitumor activity against A549, MCF-7, and HeLa cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of appropriate triazole and pyrazine derivatives under controlled conditions. One common method includes the alkylation of 3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine with ethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrazine oxides, while substitution reactions can produce a variety of substituted triazolopyrazines .
Scientific Research Applications
3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine
- 3-(Methyl)-[1,2,4]triazolo[4,3-a]pyrazine
- 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its ethoxymethyl group, which can influence its reactivity and biological activity. This group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-2-13-6-8-11-10-7-5-9-3-4-12(7)8/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCVHIXCLOZKAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C2N1C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.